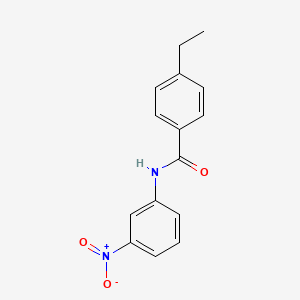

Benzamide, N-(3-nitrophenyl)-4-ethyl-

Description

Benzamide, N-(3-nitrophenyl)-4-ethyl- (CAS: Not explicitly listed; structurally inferred from ) is a nitro-substituted benzamide derivative with the formula C₁₅H₁₄N₂O₃ and a molecular weight of 270.28 g/mol . Its IUPAC name indicates an ethyl group at the 4-position of the benzamide ring and a 3-nitrophenyl substituent on the amide nitrogen. This compound is part of a broader class of benzamides, which are studied for applications in medicinal chemistry (e.g., kinase inhibition, anticancer activity) and materials science due to their electronic and steric properties .

Properties

IUPAC Name |

4-ethyl-N-(3-nitrophenyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3/c1-2-11-6-8-12(9-7-11)15(18)16-13-4-3-5-14(10-13)17(19)20/h3-10H,2H2,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHAHXQBIXURWFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, N-(3-nitrophenyl)-4-ethyl- typically involves the acylation of 3-nitroaniline with 4-ethylbenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of Benzamide, N-(3-nitrophenyl)-4-ethyl- may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can lead to the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

Benzamide, N-(3-nitrophenyl)-4-ethyl- can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II)

Comparison with Similar Compounds

Structural and Physicochemical Properties

A comparative analysis of N-(3-nitrophenyl)-4-ethylbenzamide with structurally related benzamides reveals key differences in substituents, molecular weight, and predicted properties:

*logP values estimated via analog data from and substituent contributions.

Key Observations:

- Lipophilicity : The ethyl group in the target compound contributes to higher lipophilicity (estimated logP ~3.1) compared to methoxy (~2.8) or dual nitro derivatives (~2.5). This may enhance membrane permeability in biological systems .

- Electronic Effects : Methoxy (electron-donating) vs. nitro (electron-withdrawing) substituents alter the benzamide ring's electronic profile, influencing reactivity and binding interactions .

Q & A

Basic: What are optimized synthetic routes for N-(3-nitrophenyl)-4-ethylbenzamide, and how can reaction yields be improved?

Methodological Answer:

The compound can be synthesized via a ring-opening reaction of 2-(3-nitrophenyl)-4H-benzoxazin-4-one with 4-ethyl aniline in acetic acid. This method achieves yields of ~75–85% under reflux conditions (reaction time: 1–2 hours) . Key optimizations include:

- Solvent choice : Acetic acid enhances reaction efficiency due to its dual role as solvent and proton donor.

- Stoichiometry : A 1:1.2 molar ratio of benzoxazinone to amine minimizes side reactions.

- Purification : Recrystallization from ethanol/water mixtures improves purity (>95%) .

Basic: How should researchers characterize this compound spectroscopically and crystallographically?

Methodological Answer:

- Spectroscopy : Use FT-IR to confirm amide C=O stretching (1650–1680 cm⁻¹) and nitro group vibrations (1520–1560 cm⁻¹). ¹H/¹³C NMR analysis resolves aromatic proton environments (δ 7.5–8.5 ppm for nitro-substituted phenyl) and ethyl group signals (δ 1.2–1.4 ppm for CH₃) .

- Crystallography : Single-crystal X-ray diffraction (XRD) with SHELX software (SHELXL for refinement) reveals bond angles, torsion angles, and intermolecular interactions (e.g., hydrogen bonds). SHELXTL (Bruker AXS) is recommended for data processing .

Advanced: How can computational methods (e.g., DFT) resolve electronic structure contradictions in crystallographic data?

Methodological Answer:

Density Functional Theory (DFT) calculations (B3LYP/6-311G++(d,p)) align experimental XRD data with theoretical models by:

- Optimizing geometry : Comparing computed vs. experimental bond lengths (e.g., C-N: 1.33–1.35 Å) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H···O contacts from nitro groups account for 15–20% of crystal packing) .

- Electrostatic potential maps : Predict reactive sites (e.g., nitro group’s electron-deficient regions) for further functionalization .

Advanced: What strategies mitigate hazards during synthesis, given the compound’s mutagenicity profile?

Methodological Answer:

- Risk assessment : Follow guidelines in Prudent Practices in the Laboratory (Chapter 4) for handling intermediates like nitroaromatics.

- Ventilation : Use fume hoods for steps involving volatile reagents (e.g., acetic acid) .

- Mutagenicity testing : Ames II testing indicates lower mutagenicity than benzyl chloride, but PPE (gloves, goggles) is mandatory .

- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before disposal .

Advanced: How can researchers address discrepancies in amide bond reactivity during functionalization?

Methodological Answer:

- Mechanistic analysis : The nitro group’s electron-withdrawing effect reduces nucleophilicity at the amide nitrogen. Use metal-catalyzed coupling (e.g., Pd-mediated cross-coupling) for selective functionalization .

- Protection/deprotection : Temporarily protect the nitro group with Boc anhydride to enhance amide reactivity .

Basic: What analytical techniques validate polymorphic purity in batch synthesis?

Methodological Answer:

- PXRD : Compare experimental patterns with reference data from single-crystal studies to detect polymorphic impurities (<5%) .

- DSC : Monitor thermal decomposition (onset ~200–220°C) to confirm batch consistency .

Advanced: How does the ethyl substituent influence intermolecular interactions in crystal packing?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.